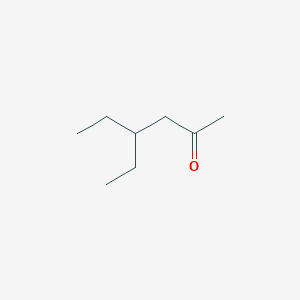

4-ethylhexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

4-ethylhexan-2-one |

InChI |

InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3 |

InChI Key |

QKMFSGUNPGTQPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-ethylhexan-2-one chemical properties and structure

An In-depth Technical Guide to 4-ethylhexan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, a representative synthetic protocol, and expected analytical characterizations. Given the limited availability of experimentally-derived data in public literature, this guide combines computed data from reliable chemical databases with established principles of organic chemistry to offer a robust profile of the compound.

Chemical Structure and Identifiers

This compound is an aliphatic ketone with a chiral center at the C4 position. Its structure consists of a hexane backbone with a carbonyl group at the second carbon and an ethyl group at the fourth carbon.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₆O

-

SMILES: CCC(CC)CC(=O)C[1]

-

InChI: InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3[1]

-

InChIKey: QKMFSGUNPGTQPT-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Experimental data for this specific compound is not widely available; therefore, computed values from reputable sources are provided.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem[1] |

| CAS Number | 6022-26-0 | MolPort[2] |

| Appearance | Colorless liquid (Expected) | - |

| Boiling Point | Not available (experimental) | - |

| Density | Not available (experimental) | - |

| Water Solubility | Low (Expected) | - |

| LogP (Octanol-Water Partition Coefficient) | 2.3 (Computed) | PubChem[1] |

| Hydrogen Bond Donors | 0 (Computed) | PubChem[1] |

| Hydrogen Bond Acceptors | 1 (Computed) | PubChem[1] |

| Rotatable Bond Count | 4 (Computed) | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų (Computed) | PubChem[1] |

Experimental Protocols

Synthesis of this compound via Oxidation of 4-ethylhexan-2-ol

A common and reliable method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 4-ethylhexan-2-ol.[3] Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this conversion, minimizing over-oxidation.

Reaction Scheme:

Materials and Equipment:

-

4-ethylhexan-2-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for scale)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Detailed Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-ethylhexan-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The addition may cause a slight exotherm. The reaction mixture will turn into a dark brown slurry.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

-

Filtration: Pass the mixture through a short plug of silica gel, eluting with diethyl ether to remove the chromium byproducts. The silica gel plug should be washed thoroughly with additional diethyl ether.

-

Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic methods. The expected data are as follows:

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption peak characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹ .

-

C-H stretching vibrations for the sp³ hybridized carbons are expected just below 3000 cm⁻¹ .

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

~2.1 ppm (singlet, 3H): Protons of the methyl group adjacent to the carbonyl (CH₃-C=O).

-

~2.4 ppm (doublet, 2H): Methylene protons adjacent to the carbonyl (-CH₂-C=O).

-

~1.5 ppm (multiplet, 1H): Methine proton at the C4 position (-CH(CH₂CH₃)₂).

-

~1.3 ppm (multiplet, 4H): Methylene protons of the two ethyl groups (-CH₂CH₃).

-

~0.9 ppm (triplet, 6H): Methyl protons of the two ethyl groups (-CH₂CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

~209 ppm: Carbonyl carbon (C=O).

-

~50 ppm: Methylene carbon adjacent to the carbonyl.

-

~30 ppm: Methyl carbon adjacent to the carbonyl.

-

~35-40 ppm: Methine carbon at the C4 position.

-

~25 ppm: Methylene carbons of the ethyl groups.

-

~11 ppm: Methyl carbons of the ethyl groups.

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

A Technical Guide to the Physicochemical Properties of 4-ethylhexan-2-one

This guide provides an in-depth overview of the boiling point and density of 4-ethylhexan-2-one, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and workflow diagrams to illustrate the methodologies.

Physicochemical Data of this compound

This compound is an aliphatic ketone with importance in various chemical syntheses. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Boiling Point | ~156 °C | Not explicitly cited |

| Density | Data not readily available | - |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

Experimental Determination of Physicochemical Properties

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental procedures for these measurements.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] Common methods for its determination include the Thiele tube method and distillation.[4]

2.1.1. Thiele Tube Method

This method is suitable for small sample volumes.[4]

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner), and mineral oil.[2][4]

-

Procedure :

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band.[4]

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

-

2.1.2. Distillation Method

For larger sample quantities, a simple distillation provides an accurate measurement of the boiling point.[4]

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.[4]

-

Procedure :

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The liquid is heated to a boil.

-

As the vapor condenses and distillation begins, the temperature reading on the thermometer will stabilize.

-

This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[2]

-

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5] It is temperature-dependent, so the temperature at which the measurement is made should always be recorded.[5]

-

Apparatus : Graduated cylinder or pycnometer, and an electronic balance.[5][6]

-

Procedure :

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an electronic balance.[6]

-

A known volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[6]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[6]

-

The density is calculated by dividing the mass of the liquid by its volume.[5]

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[6] The use of a pycnometer will yield more precise results.

-

Workflow and Process Visualization

The logical flow of the experimental procedures for determining the boiling point and density are illustrated in the diagrams below.

References

- 1. 4-Ethyl-2-hexanone | C8H16O | CID 12659614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-ethylhexan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylhexan-2-one, a ketone of interest in various chemical and pharmaceutical applications. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility based on established chemical principles and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound (C₈H₁₆O) is an aliphatic ketone with a carbonyl group at the second position of a hexane chain, substituted with an ethyl group at the fourth position. Its structure, featuring a polar carbonyl group and a moderately long nonpolar alkyl chain, dictates its solubility behavior. Based on the principle of "like dissolves like," it is anticipated to be soluble in a wide array of organic solvents.[1] While lower-chain ketones exhibit miscibility with water, the eight-carbon backbone of this compound significantly reduces its aqueous solubility.[2][3]

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Alcohols can engage in hydrogen bonding with the carbonyl oxygen of the ketone and have alkyl portions that interact favorably with the ketone's hydrocarbon chain.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors, similar to ketones, leading to favorable dipole-dipole interactions.[1] |

| Halogenated Alkanes | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with ketones, facilitating dissolution through dipole-dipole interactions.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar aromatic ring interacts well with the alkyl chain of the ketone via London dispersion forces. |

| Alkanes | Hexane, Heptane | Soluble / Miscible | As nonpolar solvents, alkanes will readily dissolve the nonpolar alkyl portion of the ketone. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Solvents of the same functional group class are typically miscible due to similar intermolecular forces.[7] |

| Esters | Ethyl Acetate | Miscible | Esters are polar aprotic solvents with polarities and structures compatible with ketones. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | These highly polar solvents can typically dissolve a wide range of organic compounds, including ketones. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is adapted from standard qualitative organic analysis procedures.[8]

Objective: To determine the miscibility or estimate the solubility of this compound in a selected organic solvent at ambient temperature.

Materials:

-

This compound (analyte)

-

Selected organic solvent (e.g., ethanol, hexane, toluene)

-

Calibrated glass vials or test tubes (e.g., 10 mL capacity) with closures

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Light source with a dark background for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Initial Miscibility Test:

-

Add 1.0 mL of the selected organic solvent to a glass vial.

-

Add 1.0 mL of this compound to the same vial.

-

Securely cap the vial and vortex for 30 seconds.

-

Allow the vial to stand for 2 minutes.

-

Visually inspect the mixture against a light source and a dark background.

-

Observation: If a single, clear, homogeneous phase is observed, the two liquids are miscible .[3] If two distinct layers form, or if the solution is cloudy or contains suspended droplets, they are immiscible or partially soluble . Proceed to the semi-quantitative determination if not miscible.

-

-

Semi-Quantitative Solubility Estimation (if not miscible):

-

Prepare a fresh vial with 1.0 mL of the organic solvent.

-

Add 100 µL of this compound to the solvent.

-

Cap the vial, vortex for 30 seconds, and allow it to stand for 2 minutes.

-

Visually inspect for a single homogeneous phase.

-

If the analyte has completely dissolved, continue adding 100 µL aliquots of this compound, vortexing and observing after each addition.

-

Record the total volume of analyte added before a second phase (cloudiness or distinct layer) persists after mixing.

-

The solubility can be expressed as the volume of solute per volume of solvent (v/v).

-

Interpretation of Results:

-

Miscible: Soluble in all proportions.

-

Soluble: A significant amount of solute dissolves to form a single phase. A common threshold is >30 mg/mL.

-

Sparingly Soluble: Only a small amount of solute dissolves (e.g., 1-30 mg/mL).

-

Insoluble: No visible dissolution of the solute (<1 mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol.

Caption: Workflow for Determining Liquid-Liquid Miscibility.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Miscibility - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 4-Ethylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ketone 4-ethylhexan-2-one. The information presented herein is essential for the positive identification, structural elucidation, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are generated using advanced computational algorithms and provide a reliable reference for the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule. Key expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₃) | 2.1 - 2.2 | Singlet | 3H |

| H-3 (CH₂) | 2.3 - 2.5 | Doublet | 2H |

| H-4 (CH) | 1.8 - 2.0 | Multiplet | 1H |

| H-5 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |

| H-6 (CH₃) | 0.8 - 0.9 | Triplet | 3H |

| Ethyl CH₂ | 1.2 - 1.4 | Multiplet | 2H |

| Ethyl CH₃ | 0.8 - 0.9 | Triplet | 3H |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The anticipated chemical shifts for each unique carbon atom are outlined in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 29 - 31 |

| C-2 (C=O) | 208 - 212 |

| C-3 (CH₂) | 50 - 53 |

| C-4 (CH) | 43 - 46 |

| C-5 (CH₂) | 25 - 28 |

| C-6 (CH₃) | 10 - 12 |

| Ethyl CH₂ | 25 - 28 |

| Ethyl CH₃ | 10 - 12 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the carbonyl (C=O) stretch. Table 3 lists the key predicted absorption bands.

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C-H Bending | 1350 - 1470 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Relative Abundance |

| 128 | [M]⁺ (Molecular Ion) | Moderate |

| 113 | [M - CH₃]⁺ | Moderate |

| 99 | [M - C₂H₅]⁺ | Moderate |

| 85 | [M - C₃H₇]⁺ | Moderate |

| 71 | [M - C₄H₉]⁺ | Strong |

| 57 | [C₄H₉]⁺ | Strong |

| 43 | [CH₃CO]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ketone sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

-

Instrumentation : Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition :

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a "neat" spectrum is typically acquired. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film between the two plates.

-

Data Acquisition : Place the assembled salt plates into the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this is typically done via direct injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The tallest peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the three primary spectroscopic techniques discussed.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-ethylhexan-2-one

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-ethylhexan-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR correlations.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous molecular environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH₃) | 2.15 | s | 3H | - |

| H-3 (CH₂) | 2.40 | t | 2H | 7.5 |

| H-4 (CH) | 1.80 | m | 1H | - |

| H-5 (CH₂) | 1.30 | m | 2H | - |

| H-6 (CH₃) | 0.90 | t | 3H | 7.5 |

| H-a (CH₂) | 1.40 | m | 2H | - |

| H-b (CH₃) | 0.88 | t | 3H | 7.5 |

s = singlet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 29.5 |

| C-2 (C=O) | 209.0 |

| C-3 (CH₂) | 51.0 |

| C-4 (CH) | 45.0 |

| C-5 (CH₂) | 25.0 |

| C-6 (CH₃) | 11.5 |

| C-a (CH₂) | 28.0 |

| C-b (CH₃) | 14.0 |

Experimental Protocols for NMR Data Acquisition

The following protocols describe the standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.

2.1. Sample Preparation

A crucial step for obtaining high-resolution NMR spectra is proper sample preparation.

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for ketones. The choice of solvent can influence chemical shifts.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Dissolution and Filtration : Ensure the sample is fully dissolved in the deuterated solvent. If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent distortion of the magnetic field homogeneity.[2]

-

NMR Tube : Use a high-quality, clean, and unscratched 5 mm NMR tube to ensure optimal performance.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

2.2.1. ¹H NMR Acquisition Parameters

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds, to allow for full relaxation of the protons between pulses.

-

Number of Scans (NS) : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (SW) : A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

-

Temperature : Standard ambient probe temperature (e.g., 298 K).

2.2.2. ¹³C NMR Acquisition Parameters

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW) : A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts, including the carbonyl carbon.

-

Temperature : Standard ambient probe temperature (e.g., 298 K).

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the labeling of the proton and carbon atoms corresponding to the predicted NMR data.

Caption: Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide to the FTIR Spectrum and Characteristic Peaks of 4-Ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 4-ethylhexan-2-one, a saturated aliphatic ketone. This document details the characteristic absorption peaks, provides a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow, serving as a vital resource for professionals in research and development.

Introduction to FTIR Spectroscopy of Ketones

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule. For a ketone such as this compound, the most prominent and diagnostic absorption band arises from the stretching vibration of the carbonyl (C=O) group.[1][2] The position of this and other characteristic peaks provides a molecular fingerprint, allowing for structural elucidation and quality control.

Molecular Structure of this compound

This compound is a saturated aliphatic ketone with the chemical formula C₈H₁₆O. Its structure consists of a hexane backbone with an ethyl group at the fourth carbon and a carbonyl group at the second carbon. The absence of conjugation or significant ring strain results in a predictable and characteristic FTIR spectrum.

Characteristic FTIR Peaks of this compound

The FTIR spectrum of this compound is dominated by absorptions corresponding to the carbonyl group and the various C-H bonds within the alkyl structure. The key characteristic peaks are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | Stretch | ~1715 | Strong | This is the most diagnostic peak for a saturated, acyclic ketone.[2][3][4] Its high intensity is due to the large change in dipole moment during the vibration.[5] |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong, sharp | These absorptions are due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl and hexyl chains.[6][7] |

| C-H (Alkyl) | Bend (Scissoring/Bending) | 1350 - 1470 | Medium | These peaks correspond to the bending vibrations of the C-H bonds in the CH₂ and CH₃ groups.[6][7] |

| C-C | Stretch | 1100 - 1230 | Medium to Weak | The stretching vibrations of the carbon-carbon single bonds appear in the fingerprint region of the spectrum.[5] |

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the acquisition of an FTIR spectrum for a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[5][7][8]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum as needed (e.g., baseline correction).

-

Identify and label the characteristic peaks, comparing their wavenumbers to the expected values for a saturated aliphatic ketone.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Workflow for FTIR Analysis of this compound

The logical flow of analyzing a liquid sample like this compound using FTIR spectroscopy is illustrated in the following diagram.

Caption: Workflow for FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of this compound is characterized by a strong carbonyl absorption around 1715 cm⁻¹ and prominent C-H stretching and bending vibrations. The use of ATR-FTIR provides a rapid and reliable method for obtaining high-quality spectra of this and other liquid samples with minimal preparation. This guide serves as a foundational resource for the identification and characterization of this compound in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 6. agilent.com [agilent.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Ethylhexan-2-one

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of the ketone 4-ethylhexan-2-one. Prepared for researchers, scientists, and professionals in drug development, this document outlines the principal fragmentation pathways, identifies key fragment ions, and presents a detailed experimental protocol for acquiring a mass spectrum of this and similar compounds.

Executive Summary

This compound, a ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol , undergoes predictable fragmentation upon electron ionization.[1] The primary fragmentation mechanisms for aliphatic ketones are alpha-cleavage and McLafferty rearrangement, which lead to the formation of characteristic fragment ions. Understanding this fragmentation pattern is crucial for the structural elucidation and identification of this compound in complex mixtures. This guide predicts the major fragment ions and their relative abundances based on established principles of mass spectrometry and data from isomeric compounds.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily accessible, a predictive fragmentation pattern can be constructed based on the analysis of isomeric ketones such as 2-octanone and 3-octanone.[2][3][4][5] The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their probable relative intensities.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Intensity |

| 128 | [C8H16O]+• (Molecular Ion) | Ionization | Low |

| 113 | [C7H13O]+ | Loss of •CH3 (Alpha-cleavage) | Moderate |

| 99 | [C6H11O]+ | Loss of •C2H5 (Alpha-cleavage) | Moderate to High |

| 85 | [C5H9O]+ | McLafferty Rearrangement + loss of C3H6 | Moderate |

| 71 | [C4H7O]+ | Alpha-cleavage with loss of •C4H9 | High |

| 57 | [C4H9]+ | Cleavage at the carbonyl group | High |

| 43 | [CH3CO]+ (Acylium ion) | Alpha-cleavage | Very High (likely Base Peak) |

Key Fragmentation Pathways

The fragmentation of this compound is dominated by two principal mechanisms: alpha-cleavage and the McLafferty rearrangement.

Alpha-Cleavage

Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. This is a highly favorable process as it results in the formation of a resonance-stabilized acylium ion. For this compound, there are two potential sites for alpha-cleavage:

-

Cleavage between C2 and C3: This results in the loss of a butyl radical (•C4H9) to form the highly stable acylium ion [CH3CO]+ at m/z 43 . This is predicted to be the base peak in the spectrum due to the stability of the resulting cation.

-

Cleavage between C1 and C2: This leads to the loss of a methyl radical (•CH3) to produce the [M-15]+ ion at m/z 113 .

-

Cleavage at the ethyl branch: Loss of an ethyl radical (•C2H5) from the main chain leads to a fragment at m/z 99 .

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom. In this process, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. This results in the elimination of a neutral alkene molecule and the formation of a radical cation. For this compound, this rearrangement leads to the elimination of propene (C3H6) and the formation of an enol radical cation at m/z 85 .

Experimental Protocol

The following provides a detailed methodology for obtaining an electron ionization mass spectrum of this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is recommended for sample introduction and analysis.

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Prepare a dilute solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: Experimental workflow for MS analysis.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of 4-Ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylhexan-2-one, a chiral ketone with the molecular formula C₈H₁₆O, presents a single stereocenter at the C4 position, giving rise to two enantiomers: (R)-4-ethylhexan-2-one and (S)-4-ethylhexan-2-one. The spatial arrangement of the ethyl group at this chiral center dictates the molecule's interaction with plane-polarized light and its potential biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the properties of its stereoisomers, and methods for their analysis. This information is critical for researchers in organic synthesis, drug discovery, and materials science where enantiomeric purity is paramount.

Introduction to the Stereochemistry of this compound

This compound is an aliphatic ketone characterized by a carbonyl group at the second carbon and an ethyl group at the fourth carbon of a hexane chain.[1][2] The tetrahedral carbon at position 4 is bonded to four different groups: a hydrogen atom, an ethyl group, a methyl group, and a CH₂C(=O)CH₃ group. This structural feature makes it a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers.

The two enantiomers, (R)- and (S)-4-ethylhexan-2-one, possess identical physical properties such as boiling point, density, and refractive index. However, they exhibit different chiroptical properties, specifically the direction in which they rotate plane-polarized light. Furthermore, in a chiral environment, such as interactions with biological receptors or chiral catalysts, the two enantiomers can display significantly different biological activities and chemical reactivities.

Synthesis of this compound

The synthesis of this compound can be approached through methods that yield a racemic mixture or through enantioselective routes to produce an excess of one enantiomer.

Racemic Synthesis

A common method for preparing a racemic mixture of this compound is the oxidation of the corresponding secondary alcohol, 4-ethylhexan-2-ol.[1]

Experimental Protocol: Oxidation of 4-Ethylhexan-2-ol

-

Materials: 4-ethylhexan-2-ol, oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system), anhydrous dichloromethane (DCM), sodium bicarbonate solution, magnesium sulfate, silica gel.

-

Procedure:

-

Dissolve 4-ethylhexan-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., 1.5 equivalents of PCC) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic this compound.

-

Enantioselective Synthesis

The stereoselective synthesis of a specific enantiomer of this compound can be achieved through methods such as asymmetric hydrogenation of a prochiral precursor or the use of chiral catalysts. One potential route involves the asymmetric hydrogenation of 4-ethylhex-3-en-2-one.

Conceptual Experimental Protocol: Asymmetric Hydrogenation

-

Precursor: 4-ethylhex-3-en-2-one

-

Catalyst: A chiral transition metal complex, for example, a rhodium or iridium catalyst with a chiral phosphine ligand (e.g., BINAP).

-

Procedure:

-

In a high-pressure reactor, dissolve the 4-ethylhex-3-en-2-one substrate in a suitable solvent (e.g., methanol or dichloromethane).

-

Add the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄) under an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction at a controlled temperature until the reaction is complete (monitored by GC or TLC).

-

Carefully vent the reactor and remove the solvent under reduced pressure.

-

The resulting product would be an enantioenriched mixture of this compound. The enantiomeric excess would need to be determined by chiral gas chromatography.

-

Stereoisomers and Their Properties

The two enantiomers of this compound are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. While their physical properties in an achiral environment are identical, their interaction with plane-polarized light is a distinguishing characteristic.

Quantitative Data Summary

| Property | (R)-4-ethylhexan-2-one | (S)-4-ethylhexan-2-one | Racemic this compound |

| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 |

| Specific Rotation ([α]ᴅ) | Data not available | Data not available | 0° |

| Boiling Point (°C) | Expected to be identical | Expected to be identical | Data not available |

| Density (g/mL) | Expected to be identical | Expected to be identical | Data not available |

Note: Specific rotation values are dependent on concentration, solvent, and temperature and would need to be experimentally determined for the pure enantiomers.

Analytical Methods for Stereochemical Analysis

The separation and quantification of the enantiomers of this compound are crucial for determining the success of an enantioselective synthesis or for studying the properties of the individual stereoisomers. Chiral gas chromatography (GC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral Gas Chromatography Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase: A cyclodextrin-based chiral stationary phase (e.g., β-DEX or γ-DEX) is typically effective for separating chiral ketones.

-

GC Conditions (Exemplary):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). The exact program would need to be optimized for baseline separation of the enantiomers.

-

-

Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC analysis.

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Logical Relationships in Stereoselective Synthesis

The stereochemical outcome of an asymmetric synthesis is determined by the interaction between the substrate and the chiral catalyst or reagent. The following diagram illustrates the general logical relationship in the asymmetric hydrogenation of a prochiral alkene to form a chiral ketone.

Caption: Logical workflow of a catalyst-controlled stereoselective reaction.

Conclusion

The chirality of this compound is a key feature that influences its properties and potential applications. While racemic synthesis is straightforward, the production of enantiomerically pure samples requires specialized asymmetric synthesis techniques. The ability to synthesize and analyze the individual enantiomers is essential for advancing research in fields where stereochemistry plays a critical role, such as in the development of new pharmaceuticals and fine chemicals. Further research is needed to establish detailed protocols for the enantioselective synthesis and to fully characterize the chiroptical and biological properties of the (R) and (S) enantiomers of this compound.

References

An In-Depth Technical Guide to 4-Ethylhexan-2-one as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylhexan-2-one is a volatile organic compound (VOC) classified as an aliphatic ketone. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods for its detection, and available toxicological data. Due to its moderate volatility and use as a solvent, understanding its characteristics is crucial for safety, environmental considerations, and potential applications in various scientific fields. While specific data on its biological signaling pathways remains limited, this guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₆O, is a colorless liquid with a characteristic ketone odor.[1] It is soluble in organic solvents such as ethanol and ether but has lower solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Ethyl-2-hexanone | [2] |

| CAS Number | 6022-26-0 | [3] |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| Boiling Point | Approximately 156 °C | [1] |

| Density | Approximately 0.81 g/cm³ | [1] |

| XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Synthesis

The primary method for the synthesis of this compound is through the oxidation of its corresponding alcohol, 4-ethyl-2-hexanol. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide. The general workflow for this synthesis is outlined below.

References

Methodological & Application

Application Note: Synthesis of 4-Ethylhexan-2-one from 4-Ethyl-2-hexanol

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 4-ethylhexan-2-one via the oxidation of the secondary alcohol 4-ethyl-2-hexanol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the creation of intermediates in pharmaceutical and fine chemical production.[1] This note details and compares three common and effective methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each protocol is presented with comprehensive, step-by-step instructions, and a comparative summary of their performance metrics is provided to aid in method selection.

Overview of Oxidation Methods

The conversion of a secondary alcohol to a ketone involves the removal of a hydride equivalent.[2] Several reagents can accomplish this transformation, each with distinct advantages regarding reaction conditions, selectivity, scale, and safety. This note focuses on three widely-used laboratory-scale methods.

-

Pyridinium Chlorochromate (PCC): A chromium(VI)-based reagent that provides reliable oxidation under relatively mild, anhydrous conditions.[3][4] It is known for its simplicity but is less favored for large-scale synthesis due to the toxicity of chromium byproducts.[5]

-

Swern Oxidation: A metal-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[6][7] It is renowned for its mild conditions and high yields, though it produces malodorous dimethyl sulfide as a byproduct.[8][9]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that facilitates mild and highly selective oxidation at room temperature.[10][11] It offers the convenience of ambient temperature operation and simple workup but is expensive and potentially explosive, limiting its industrial-scale application.[10]

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and available laboratory equipment. The following table summarizes the key parameters for the discussed methods as applied to the oxidation of secondary alcohols.

| Parameter | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |

| Key Reagents | Pyridinium chlorochromate, Dichloromethane (DCM), Celite | Oxalyl chloride, DMSO, Triethylamine, DCM | Dess-Martin Periodinane, DCM |

| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours[5] | 1 - 2 hours[6] | 2 - 4 hours[10] |

| Typical Yield | 80 - 95% | >90% | >90% |

| Advantages | Simple procedure, reliable.[4] | Very mild conditions, avoids toxic metals, high yields.[7][9] | Mild, neutral pH, room temperature, high chemoselectivity.[10][12] |

| Disadvantages | Toxic chromium waste, can be acidic, byproduct is a tar-like material.[5][13] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[6][8] | Reagent is expensive and shock-sensitive (potentially explosive).[10] |

Visualized Reaction and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Chemical scheme for the oxidation of 4-ethyl-2-hexanol.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Chromium reagents are toxic and carcinogenic. Swern oxidation generates toxic carbon monoxide and foul-smelling dimethyl sulfide. Dess-Martin periodinane is shock-sensitive and can be explosive upon heating.

This protocol describes the oxidation using PCC, a common and effective method for secondary alcohols.[4][5]

Materials and Reagents:

-

4-Ethyl-2-hexanol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Celite® or silica gel (equal weight to PCC)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Stir plate

-

Filter funnel with sintered glass

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add PCC (1.5 eq) and an equal mass of Celite, followed by anhydrous DCM (approx. 0.1 M relative to the alcohol).

-

Cool the resulting orange slurry to 0 °C in an ice bath.

-

Dissolve 4-ethyl-2-hexanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred slurry over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The mixture will turn into a dark, thick slurry.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts. Wash the pad thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

This protocol details a mild, metal-free oxidation performed at cryogenic temperatures.[6][14][15]

Materials and Reagents:

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.7 eq)[14]

-

4-Ethyl-2-hexanol (1.0 eq)

-

Triethylamine (Et₃N) (7.0 eq)[14]

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

Equipment:

-

Three-neck round-bottom flask with a magnetic stir bar

-

Two addition funnels

-

Low-temperature thermometer

-

Stir plate

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Set up a three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DCM (approx. 0.5 M relative to oxalyl chloride) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (1.5 eq) to the cold DCM.

-

Slowly add a solution of DMSO (2.7 eq) in DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[15]

-

Add a solution of 4-ethyl-2-hexanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.[14]

-

Slowly add triethylamine (7.0 eq) dropwise. A thick white precipitate will form.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[14]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

This protocol uses a hypervalent iodine reagent, allowing for a mild oxidation at room temperature.[10][12]

Materials and Reagents:

-

Dess-Martin Periodinane (DMP) (1.2 eq)[10]

-

4-Ethyl-2-hexanol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Stir plate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-ethyl-2-hexanol (1.0 eq) and anhydrous DCM (approx. 0.1 M).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[10]

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield pure this compound.

References

- 1. byjus.com [byjus.com]

- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis of 4-Ethylhexan-2-one via Oxidation of 4-Ethylhexan-2-ol

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, fragrance, and specialty chemical industries. 4-Ethylhexan-2-one is a valuable ketone intermediate, and its efficient synthesis from the corresponding secondary alcohol, 4-ethylhexan-2-ol, is of significant interest. This application note provides a detailed protocol for the oxidation of 4-ethylhexan-2-ol to this compound using three common and effective methods: Jones oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. Each method offers distinct advantages regarding reaction conditions, scalability, and functional group tolerance.

Reaction Overview

The general transformation involves the oxidation of the secondary alcohol functional group in 4-ethylhexan-2-ol to a ketone.

Caption: General workflow for the oxidation of 4-ethylhexan-2-ol to this compound.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative parameters for the three detailed oxidation protocols. These values are representative and may vary based on experimental conditions and scale.

| Parameter | Jones Oxidation | Swern Oxidation | Dess-Martin Oxidation |

| Starting Material | 4-Ethylhexan-2-ol | 4-Ethylhexan-2-ol | 4-Ethylhexan-2-ol |

| Key Reagents | CrO₃, H₂SO₄, Acetone | Oxalyl chloride, DMSO, Et₃N | Dess-Martin Periodinane |

| Reaction Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. | Room Temperature |

| Typical Reaction Time | 2 - 6 hours | 1 - 3 hours | 1 - 4 hours |

| Typical Yield | 75 - 85% | 85 - 95% | 90 - 98% |

| Work-up Procedure | Quenching, Extraction, Washing | Quenching, Extraction, Washing | Quenching, Filtration, Extraction |

| Notes | Uses toxic chromium reagents.[1][2] | Produces malodorous byproducts.[3][4][5] | Reagent can be shock-sensitive.[6] |

Experimental Protocols

Materials and Equipment

-

4-Ethylhexan-2-ol (98% purity or higher)

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Acetone

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol 1: Jones Oxidation

The Jones oxidation is a robust method for oxidizing secondary alcohols to ketones.[1][2][7] It is a relatively inexpensive procedure but utilizes a toxic chromium(VI) reagent.[2]

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.8 mmol) of 4-ethylhexan-2-ol in 100 mL of acetone.

-

Cool the flask in an ice bath to 0 °C.

-

Prepare the Jones reagent by carefully dissolving 10.0 g (100 mmol) of chromium trioxide in 25 mL of concentrated sulfuric acid and then cautiously adding this mixture to 75 mL of water.

-

While maintaining the temperature at 0 °C, add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green/blue.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears completely.

-

Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and high-yielding method that avoids the use of heavy metals.[3][4][5] It is important to perform this reaction at low temperatures and in a well-ventilated fume hood due to the evolution of carbon monoxide and the formation of foul-smelling dimethyl sulfide.[3][5]

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 150 mL of dichloromethane.

-

Add 10.0 mL (141 mmol) of dimethyl sulfoxide (DMSO) to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 8.0 mL (92.2 mmol) of oxalyl chloride to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -60 °C.

-

Stir the mixture for an additional 15 minutes at -78 °C.

-

Dissolve 10.0 g (76.8 mmol) of 4-ethylhexan-2-ol in 30 mL of dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction for 45 minutes at -78 °C.

-

Add 45 mL (323 mmol) of triethylamine dropwise over 20 minutes.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Add 150 mL of water to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and efficient method for the oxidation of secondary alcohols, often providing high yields with a simple work-up.[1][6] The DMP reagent is commercially available but can be shock-sensitive and should be handled with care.[6]

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.8 mmol) of 4-ethylhexan-2-ol in 150 mL of dichloromethane.

-

To this stirred solution, add 35.9 g (84.5 mmol) of Dess-Martin periodinane in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, add 100 mL of a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts are dissolved.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the Dess-Martin oxidation, highlighting the key steps from starting material to pure product.

References

- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Synthesis of 4-Ethylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-ethylhexan-2-one, a valuable ketone intermediate in organic synthesis. The primary method outlined is the acetoacetic ester synthesis, a robust and well-established method for the formation of α-substituted ketones. This protocol includes information on reagents, reaction conditions, purification methods, and characterization data.

Introduction

This compound is an aliphatic ketone with applications in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and fragrance components. Its structure, featuring a chiral center at the 4-position, also makes it an interesting target for stereoselective synthesis. The acetoacetic ester synthesis provides a classical and reliable route to this and other related ketones.[1][2][3][4][5][6] The overall synthetic strategy involves three key stages: the formation of an enolate from ethyl acetoacetate, alkylation of the enolate with a suitable alkyl halide, and subsequent hydrolysis and decarboxylation of the β-keto ester intermediate.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C8H16O | [7][8] |

| Molecular Weight | 128.21 g/mol | [7][8] |

| Boiling Point | Approx. 156 °C | [8] |

| CAS Number | 6022-26-0 | [7] |

Table 2: Reagents for Acetoacetic Ester Synthesis of this compound

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount |

| Ethyl acetoacetate | C6H10O3 | 130.14 | 0.10 | 13.01 g (12.6 mL) |

| Sodium ethoxide | C2H5NaO | 68.05 | 0.10 | 6.81 g |

| Ethanol (absolute) | C2H5OH | 46.07 | - | 125 mL |

| 2-Bromobutane | C4H9Br | 137.02 | 0.10 | 13.70 g (10.9 mL) |

| Sulfuric Acid (conc.) | H2SO4 | 98.08 | - | ~15 mL |

| Sodium Hydroxide | NaOH | 40.00 | - | For workup |

| Diethyl ether | (C2H5)2O | 74.12 | - | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | - | For washing |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | For drying |

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks |

| IR (Infrared) Spectroscopy | ~2960-2870 cm-1 (C-H stretch), ~1715 cm-1 (C=O stretch, ketone) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ ~2.1 (s, 3H, CH3CO-), δ ~2.4 (d, 2H, -COCH2-), δ ~1.2-1.6 (m, 5H, -CH(CH2CH3)2 and -CH2CH3), δ ~0.9 (t, 6H, 2 x -CH2CH3) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ ~209 (C=O), δ ~50 (CH2CO), δ ~38 (CH), δ ~29 (CH3CO), δ ~25 (CH2), δ ~11 (CH3) |

Note: The spectroscopic data presented are predicted values based on the structure of this compound and data from analogous compounds. Experimental verification is recommended.

Experimental Protocol

The synthesis of this compound via the acetoacetic ester synthesis is a three-stage process.

Stage 1: Enolate Formation

This stage involves the deprotonation of ethyl acetoacetate at the α-carbon using a strong base, sodium ethoxide, to form the corresponding enolate.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 125 mL of absolute ethanol.

-

Carefully add 6.81 g (0.10 mol) of sodium ethoxide to the ethanol with stirring. Gentle heating may be required to dissolve the sodium ethoxide completely.

-

Once the sodium ethoxide has dissolved, add 13.01 g (0.10 mol) of ethyl acetoacetate dropwise from the dropping funnel over a period of 15-20 minutes with continuous stirring.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the sodium enolate.

Stage 2: Alkylation

The nucleophilic enolate is then alkylated with 2-bromobutane.

Procedure:

-

To the solution of the sodium enolate of ethyl acetoacetate from Stage 1, add 13.70 g (0.10 mol) of 2-bromobutane dropwise from the dropping funnel over 30 minutes while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 1.5 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature.

Stage 3: Hydrolysis and Decarboxylation

The resulting α-substituted β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.

Procedure:

-

To the cooled reaction mixture from Stage 2, add a solution of 15 mL of concentrated sulfuric acid in 150 mL of water.

-

Heat the mixture to reflux and continue refluxing for 2-3 hours to ensure complete hydrolysis and decarboxylation. Carbon dioxide evolution will be observed during this step.

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with 50 mL of water, 50 mL of 5% sodium hydroxide solution, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound. The expected boiling point is approximately 156 °C at atmospheric pressure.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

-

2-Bromobutane is a flammable and toxic liquid. Avoid inhalation and contact with skin.

-

Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The acetoacetic ester synthesis is a versatile and effective method for the preparation of this compound. The protocol detailed above provides a comprehensive guide for researchers to successfully synthesize this valuable ketone intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The expected yield for this type of reaction is generally in the range of 60-80%, depending on the purity of reagents and the efficiency of the purification process.

References

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. assets-global.website-files.com [assets-global.website-files.com]

- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. 4-Ethyl-2-hexanone | C8H16O | CID 12659614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-8781454) [evitachem.com]

Application Note: Enantioselective Synthesis of (S)-4-ethylhexan-2-one